Naminterol
Overview
Description
Naminterol is a phenethanolamine derivative that acts as a β2 adrenoceptor agonist. It is primarily used for its bronchodilatory properties, making it effective in the treatment of asthma . This compound is a small molecule drug developed by Valeas SpA Industria Chimica E Farmaceutica .
Preparation Methods
The synthesis of Naminterol typically involves the reduction of nitrobenzaldehyde. The process includes reacting nitrobenzaldehyde with a reducing agent such as sulfite under appropriate temperature and pressure conditions. The product is then extracted and purified to obtain this compound . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Naminterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound itself is synthesized through a reduction process.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Naminterol has several scientific research applications:
Chemistry: It is used as a model compound in studies involving β2 adrenoceptor agonists.
Biology: this compound is studied for its effects on cellular signaling pathways involving β2 adrenoceptors.
Medicine: Its primary application is in the treatment of asthma due to its bronchodilatory properties.
Industry: This compound is used in the development of new therapeutic agents targeting respiratory diseases.
Mechanism of Action
Naminterol exerts its effects by binding to and activating β2 adrenoceptors. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets involved include the β2 adrenoceptors on bronchial smooth muscle cells. The pathway involves the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to muscle relaxation .
Comparison with Similar Compounds
Naminterol is compared with other β2 adrenoceptor agonists such as salbutamol and terbutaline. While all these compounds share the ability to activate β2 adrenoceptors and induce bronchodilation, this compound is unique due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:
Salbutamol: Another β2 adrenoceptor agonist used for asthma treatment.
Terbutaline: A β2 adrenoceptor agonist with similar bronchodilatory effects.
This compound’s uniqueness lies in its specific binding affinity and duration of action, which may offer advantages in certain therapeutic contexts.
Properties
IUPAC Name |
1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIZLSLXVYTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869111 | |
Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93047-40-6 | |
Record name | Naminterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093047406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAMINTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q13LFM3WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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